Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate
Description
Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a multifunctional thiophene derivative with a molecular formula of C₂₂H₂₈N₂O₄S (estimated molecular weight: ~416.5 g/mol). Its structure features:
- Position 2: A 2-methylbenzamido group (NH-C(O)-C₆H₃(CH₃)), contributing aromatic bulk and moderate hydrophobicity.
- Position 3: A methyl carboxylate ester (COOCH₃), enhancing solubility in organic solvents.
- Position 4: A methyl substituent, increasing steric bulk.
This compound is synthetically accessible via Gewald-like thiophene annulation or Suzuki coupling, as inferred from analogous syntheses of thiophene derivatives .
Properties
Molecular Formula |
C22H28N2O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 5-(dipropylcarbamoyl)-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H28N2O4S/c1-6-12-24(13-7-2)21(26)18-15(4)17(22(27)28-5)20(29-18)23-19(25)16-11-9-8-10-14(16)3/h8-11H,6-7,12-13H2,1-5H3,(H,23,25) |
InChI Key |
YFYSPIFCMGPNGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of Functional Groups: The methyl, dipropylcarbamoyl, and 2-methylbenzamido groups are introduced through various substitution reactions. For instance, the dipropylcarbamoyl group can be added using a carbamoylation reaction with dipropylamine and a suitable activating agent.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperatures and solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new polymers and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, blocking their activity and modulating biochemical pathways. In material science, its electronic properties are harnessed to improve the performance of electronic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to two closely related derivatives (Table 1), with variations in substituents at positions 2 and 5.
Table 1: Structural and Molecular Comparison
Key Findings:
The thiophene-2-carboxamido substituent in the third compound reduces aromatic bulk, possibly improving solubility but limiting π-π stacking interactions.
Substituent Effects at Position 5 :
- Dipropylcarbamoyl (target and first analog) increases lipophilicity (logP ~3.5 estimated) compared to p-tolylcarbamoyl (second analog), which introduces a rigid aromatic moiety.
Molecular Weight and Purity :
- The target compound’s higher molecular weight (~416.5 vs. 406.5–420.5) reflects its balanced hydrophobic/hydrophilic substituents.
- Both analogs are reported at 97% purity, suggesting reliable synthetic protocols .
Research Implications
- Drug Design : The 2-methylbenzamido group’s metabolic stability could make the target compound a superior candidate for pharmacokinetic studies compared to fluorinated analogs.
- Material Science : The dipropylcarbamoyl group’s flexibility may aid in crystal engineering, though hydrogen-bonding patterns (critical for crystallization) require further analysis .
Biological Activity
Methyl 5-(dipropylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate (CAS Number: 335407-58-4) is a complex organic compound characterized by a thiophene ring and various functional groups, including amides and carboxylates. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The molecular formula of this compound is C22H28N2O4S, with a molecular weight of approximately 416.53 g/mol. The structure features a thiophene ring that is significant for its reactivity and interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Properties : Research suggests potential inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
The biological activity of this compound can be attributed to its structural features:
- Reactivity of Functional Groups : The presence of amide and carboxylate groups enhances interaction with biological macromolecules such as proteins and nucleic acids.
- Thiophene Ring : The thiophene moiety may facilitate electron transfer processes, contributing to its biological effects.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds helps elucidate the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-amino-thiophene-3-carboxylate | Amino group on thiophene | Antimicrobial | Simpler structure |
| Ethyl 2-amino-4-methyl-thiophene-3-carboxylate | Ethyl group instead of propyl | Anticancer | Different alkyl chain |
| 5-Methylthiophene-2-carboxaldehyde | Aldehyde instead of ester | Flavoring agent | Used in fragrances |
This compound stands out due to its complex structure and multiple functional groups that may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted on derivatives similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
- Anticancer Research : In vitro studies indicated that the compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis. This effect was linked to the activation of caspase pathways.
- Anti-inflammatory Effects : Research highlighted the compound's ability to reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound is expected to have moderate solubility in organic solvents, indicating potential for absorption in biological systems.
- Metabolism : Preliminary data suggest metabolic pathways involving oxidation and conjugation, which may influence its bioavailability.
- Toxicity Studies : Initial toxicity assessments reveal low acute toxicity, but further studies are necessary to determine chronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
